molecular formula C14H11Br2NO2 B12860558 N-(2,4-dibromophenyl)-2-methoxybenzamide

N-(2,4-dibromophenyl)-2-methoxybenzamide

Cat. No.: B12860558
M. Wt: 385.05 g/mol
InChI Key: MXCGGFUISNEJRG-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H11Br2NO3 It is known for its unique structure, which includes two bromine atoms attached to a phenyl ring and a methoxy group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-2-methoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include 2,4-dibromoaniline and 2-methoxybenzoic acid.

Scientific Research Applications

N-(2,4-dibromophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenyl N-(2,4-dimethoxyphenyl)carbamate: This compound has a similar structure but with an additional methoxy group on the phenyl ring.

    2,4-Dibromophenyl N-(2-methoxy-4-nitrophenyl)carbamate: This compound includes a nitro group, which can significantly alter its reactivity and biological activity.

Uniqueness

N-(2,4-dibromophenyl)-2-methoxybenzamide is unique due to its specific combination of bromine atoms and a methoxy group, which can influence its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

N-(2,4-dibromophenyl)-2-methoxybenzamide is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula C13_{13}H10_{10}Br2_2N2_2O\ and a molecular weight of approximately 385.06 g/mol, belongs to the class of benzamides. Its unique structure includes a dibromophenyl group and a methoxybenzamide moiety, which contribute to its enhanced lipophilicity and biological reactivity.

The presence of bromine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's binding affinity to various biological targets. The methoxy group further modulates its solubility and reactivity in biological systems. These structural features are crucial for its interaction with enzymes and other biomolecules.

Biological Activity

Research has indicated that this compound exhibits significant biological activity , particularly as an enzyme inhibitor. Notably, it has been studied for its potential effects on viral replication processes, anti-inflammatory responses, and anticancer properties.

Enzyme Inhibition

Molecular docking studies have demonstrated that this compound interacts effectively with several biological targets. Its structure allows for optimal binding to the active sites of enzymes, enhancing its inhibitory effects. The bromine substituents play a vital role in these interactions through hydrogen bonding and hydrophobic interactions with amino acid residues at the enzyme's active site.

Antiviral Activity

A study highlighted the antiviral properties of related compounds, indicating that derivatives of this compound could inhibit enterovirus replication in vitro. For instance, compounds structurally similar to this compound showed IC50_{50} values ranging from 5.7 μM to 18 μM against various strains of enterovirus . The selectivity index (SI) values were comparable to established antiviral drugs, suggesting promising therapeutic potential.

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies due to the compound's ability to modulate various biological pathways. For example, it has been observed to inhibit specific inflammatory mediators in cellular models, indicating a possible mechanism for reducing inflammation.

Case Studies

  • Enterovirus Inhibition : A study evaluated a series of N-phenylbenzamide derivatives against enterovirus strains in Vero cells. The findings revealed that certain derivatives exhibited significant antiviral activity with low cytotoxicity compared to standard antiviral agents .
    CompoundIC50_{50} (μM)TC50_{50} (μM)Selectivity Index
    1e5.7 - 12620>51
    Pirodavir312525
  • Inflammation Reduction : In another study focusing on inflammatory pathways, this compound demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11Br2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)

InChI Key

MXCGGFUISNEJRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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